Thiamet-G

Description

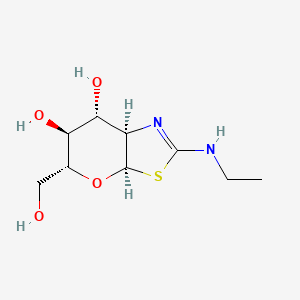

Key Structural Attributes:

- Thiazoline core : Mimics the transition state of O-GlcNAc hydrolysis.

- Hydroxymethyl group : Engages in hydrogen bonding with Asp285 and Asn313 of human OGA.

- Ethylamino side chain : Enhances selectivity for OGA over structurally related β-hexosaminidases.

Table 1: Molecular Properties of Thiamet-G

Historical Development as a Selective O-GlcNAcase Inhibitor

This compound emerged from rational drug design efforts targeting the dynamic interplay between O-GlcNAcylation and phosphorylation in neurodegenerative diseases. Initial work by Yuzwa et al. (2008) demonstrated that NAG-thiazoline , a transition-state analog, inhibited OGA with a Kᵢ of 21 nM. Structural optimization replaced the methyl group with an ethylamine side chain, improving blood-brain barrier permeability while maintaining >37,000-fold selectivity over β-hexosaminidase.

Milestones in Development:

- 2008 : First synthesis and characterization of this compound, showing reduced tau phosphorylation in PC-12 cells.

- 2014 : Scalable synthesis protocols eliminated toxic heavy metals, enabling preclinical testing in neurodegenerative models.

- 2024 : Advanced crystallization methods yielded >99% purity at hectogram scales, supporting long-term animal studies.

Mechanistic Insights :

this compound binds the OGA active site through:

- Hydrogen bonding between its hydroxyl groups and Asp174/Asp175.

- Hydrophobic interactions involving the ethylamino group and Val331/Phe327.

Biological Significance of O-GlcNAc Cycling Modulation

This compound’s inhibition of OGA elevates intracellular O-GlcNAc levels, influencing critical pathways:

Neuroprotection in Tauopathies:

- Reduces tau hyperphosphorylation at Thr231/Ser396 in rat hippocampus (p < 0.001).

- Decreases neurofibrillary tangle density in P301L tau transgenic mice by 40% after 12 weeks.

- Enhances autophagy via mTOR-independent pathways, clearing toxic protein aggregates.

Table 2: In Vitro vs. In Vivo Effects of this compound

| Parameter | In Vitro (PC-12 cells) | In Vivo (JNPL3 mice) |

|---|---|---|

| OGA Inhibition (EC₅₀) | 30 nM | 500 mg/kg/day orally |

| O-GlcNAc Increase | 10-fold at 24h | 5-fold in cortex at 4.5h |

| Tau Phosphorylation | ↓50% at Ser396 | ↓60% at Thr231 |

Metabolic and Cardiovascular Roles:

Propriétés

IUPAC Name |

(3aR,5R,6S,7R,7aR)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAIMZHKIXDJRN-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1NC2C(C(C(OC2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes for Thiamet-G Preparation

Stepwise Reaction Sequence

Acetylation of Glucosamine Hydrochloride :

Glucosamine hydrochloride (1) undergoes acetylation to form 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-d-glucopyranose hydrochloride (4). This step achieves a 66% yield through optimized solvent volumes and extraction techniques, reducing waste by 25% compared to earlier methods.Thiourea Formation :

Intermediate 4 reacts with ethyl isothiocyanate in dimethylformamide (DMF) using catalytic 4-dimethylaminopyridine (DMAP). This substitution of pyridine with DMAP (0.02 equiv) enables room-temperature reactions, reduces reagent equivalents, and increases solubility, facilitating a 10-fold concentration scale-up.Cyclization to Thiazoline :

The thiourea intermediate (5) undergoes cyclization in dichloromethane (DCM), acetonitrile, or ethyl acetate to form the thiazoline ring (6). Solvent screening revealed acetonitrile and ethyl acetate as superior alternatives to DCM, offering reduced toxicity and equivalent reaction efficiency.Deprotection and Crystallization :

Final de-O-acetylation of 6 using sodium methoxide in methanol yields this compound (7). Neutralization with sodium bisulfate simplifies purification, enabling crystallization from methanol/ethyl acetate without column chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Critical optimizations were performed to enhance reaction efficiency and scalability (Table 1):

Table 1. Optimization of Thiourea Formation Conditions

| Condition | Catalyst | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Reported | None | 3.0 | MeCN | 80 | 96 | 98 |

| 8 | DMAP | 0.02 | DMF | 25 | 36 | 76 |

| 9 | DMAP | 0.02 | DMF | 25 | 36 | 85 |

Key findings:

Industrial-Scale Production Strategies

Scalability Challenges and Solutions

Quality Control and Analytical Methods

Characterization Techniques

Comparative Analysis of Synthetic Methodologies

Academic vs. Industrial Approaches

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Thiamet G a été largement utilisé dans la recherche scientifique pour étudier le rôle de l’O-GlcNAcylation dans divers processus biologiques. Certaines applications clés incluent :

Maladies neurodégénératives : Thiamet G s’est avéré réduire la phosphorylation de la tau dans des modèles de maladie d’Alzheimer, suggérant des avantages thérapeutiques potentiels.

Recherche sur le cancer : Le composé a été utilisé pour étudier les effets de l’O-GlcNAcylation sur la progression et l’agressivité tumorale, en particulier dans le glioblastome.

Études métaboliques : Thiamet G a été utilisé pour explorer la relation entre la disponibilité des nutriments, les réponses au stress et l’O-GlcNAcylation des protéines.

Recherche cardiovasculaire : Le composé a été utilisé pour étudier les effets de l’augmentation des niveaux d’O-GlcNAc sur la fonction cardiaque et les pathologies associées.

Applications De Recherche Scientifique

Thiamet-G is a stable inhibitor of O-GlcNAcase (OGA) that can cross the blood-brain barrier and increase O-GlcNAcylation of proteins . Disruption of O-GlcNAc homeostasis has been implicated in several human diseases, including diabetes, cancer, and neurodegeneration .

Scientific Research Applications

- Alzheimer's Disease: this compound has shown potential as a therapeutic for Alzheimer’s disease in preclinical validation studies . Studies have demonstrated its ability to alleviate tau phosphorylation by increasing the O-GlcNAcylation of tau in mouse brains .

- Tauopathies: A derivative of thiamet G (MK-8719) has been used in the first clinical trial for the treatment of tauopathies . Acute high-dose this compound injection can directly antagonize tau phosphorylation . this compound treatment led to a decrease in tau phosphorylation at Thr181, Thr212, Ser214, Ser262/Ser356, Ser404 and Ser409 in the mouse brain. In contrast, tau phosphorylation was increased instead at some other sites such as Ser199, Ser202, Ser396 and Ser422 upon this compound treatment .

- Polycystic Kidney Disease: Thiamet G is a potential treatment for polycystic kidney disease . O-GlcNAcylation plays a unique role in the development of cyst formation in PKD, proposing it as a potential therapeutic target .

- Hippocampal Activity: Acutely elevated O-GlcNAcylation by this compound suppresses hippocampal activity . The neurons treated with this compound showed a significant reduction in the number of action potential firing along with an increasing trend in the latency to first spike .

- Synuclein Fibril Uptake: Thiamet G reduced the uptake of synuclein fibrils by cells .

- CTT Levels: Both PUGNAc and thiamet G, resulted in an increase in CTT levels in 293T cells .

Effects of this compound

- O-GlcNAcylation: this compound increases protein O-GlcNAcylation level in the brain . A marked increase in O-GlcNAcylation of numerous proteins at the range from 50-kDa to larger than 220 kDa was seen .

- GSK-3β Activity: Acute delivery of a high dose of this compound into the brain also led to a marked activation of glycogen synthase kinase-3β (GSK-3β), possibly as a consequence of down-regulation of its upstream regulating kinase, AKT . this compound treatment did not significantly alter the level of GSK-3β except after treatment for 9–24 h, but blocked its phosphorylation at Ser9 completely, suggesting that GSK-3β was markedly activated under these conditions .

Mécanisme D'action

Thiamet G exerce ses effets en inhibant l’enzyme O-GlcNAcase, qui est responsable de la suppression de l’O-GlcNAc des protéines. En inhibant cette enzyme, Thiamet G augmente les niveaux de protéines modifiées par l’O-GlcNAc. Cette modification peut influencer diverses voies cellulaires, y compris celles impliquées dans la stabilité des protéines, la régulation transcriptionnelle et la transduction du signal. Les cibles moléculaires de Thiamet G comprennent les protéines qui sont essentielles à l’homéostasie cellulaire et aux réponses au stress .

Comparaison Avec Des Composés Similaires

Comparison with Similar O-GlcNAcase Inhibitors

NAG-Thiazoline

- Structure : Thiazoline-based transition-state mimic.

- Selectivity : Modest selectivity (~10-fold) over lysosomal β-hexosaminidase, limiting in vivo applications .

- Potency : Effective in vitro (µM range) but unsuitable for complex biological systems due to off-target effects .

- Applications : Primarily used to validate OGA’s role in glycoside hydrolase activity .

NButGT

- Structure : NAG-thiazoline derivative with an extended propyl chain.

- Selectivity : Improved selectivity (1,500-fold) by exploiting OGA’s deep catalytic pocket .

- Limitations : Instability in solution hindered long-term studies .

- Applications : Preclinical proof-of-concept for structure-based inhibitor design .

Thiamet-G

- Structure : NButGT analog with an amine-modified alkyl chain for enhanced charge interactions with OGA’s Asp174 .

- Selectivity : 37,000-fold selectivity over lysosomal β-hexosaminidase, minimizing off-target effects .

- Stability : Resists hydrolysis, enabling prolonged in vivo use .

- BBB Penetration : Achieves brain exposure, reducing tau pathology in Alzheimer’s models .

- Applications: Neurodegeneration: Reduces tau phosphorylation at Thr231, Ser396, and Ser422 . Mitochondria: Enhances cardiac mitochondrial oxygen consumption and ATP production . Immunology: Stabilizes Nod1/2 innate immune receptors, but exacerbates arthritis in collagen-induced models .

MK-8719

- Structure : this compound analog with reduced polar surface area for enhanced BBB penetration .

- Selectivity : Retains high OGA selectivity and potency .

- Applications : Advanced to Phase I clinical trials for progressive supranuclear palsy .

Data Table: Key Properties of OGA Inhibitors

Research Findings and Divergent Outcomes

- Immunomodulation: While this compound stabilizes Nod1/2 receptors, it aggravates arthritis in collagen-induced models by promoting pro-inflammatory T-cell subsets (Th1/Th17) .

- Mitochondria : this compound enhances mitochondrial function in cardiac tissue, contrasting with diabetic models where hyperglycemia impairs O-GlcNAc-regulated pathways .

Activité Biologique

Thiamet-G (TG) is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme that regulates O-GlcNAcylation, a post-translational modification that plays a crucial role in various cellular processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on tau phosphorylation, and potential therapeutic applications, particularly in neurodegenerative diseases.

- Chemical Name : (3a R,5 R,6 S,7 R,7a R)-2-(Ethylamino)-3a,6,7,7a-tetrahydro-5-(hydroxymethyl)-5 H-pyrano[3,2- d]thiazole-6,7-diol

- Ki Value : Approximately 21 nM for human OGA, indicating high potency .

This compound functions primarily by inhibiting OGA, leading to increased levels of O-GlcNAcylation on proteins. This modification has been shown to influence various signaling pathways and protein interactions. Notably, the inhibition of OGA results in:

- Increased O-GlcNAcylation : Studies have demonstrated that this compound treatment significantly elevates global O-GlcNAc levels in the brain, with a reported increase of up to tenfold within 24 hours post-treatment .

- Effects on Tau Protein : this compound has been shown to decrease tau phosphorylation at specific sites while increasing it at others. This bi-directional modulation may help mitigate tau pathology associated with neurodegenerative diseases like Alzheimer's .

In Vivo Studies

- Mouse Models : In experiments involving rTg4510 mice, which model tauopathies, chronic treatment with this compound resulted in:

- Acute Treatment Effects : Acute administration of this compound led to:

Impact on Cognitive Function

Research indicates that this compound may also protect against cognitive decline. In studies using double transgenic TAPP mice:

- Treatment resulted in a reduction of sarkosyl-insoluble tau by approximately 32%, correlating with improved cognitive outcomes .

Tables Summarizing Key Findings

Case Studies

- Alzheimer's Disease : In preclinical trials, this compound has shown promise as a therapeutic agent by alleviating tau hyperphosphorylation and enhancing cognitive function through increased O-GlcNAc levels .

- Polycystic Kidney Disease : Recent studies suggest that this compound may have potential applications beyond neurodegeneration, including renal pathologies where O-GlcNAc homeostasis is disrupted .

Q & A

Q. What is the primary mechanism of action of Thiamet-G in modulating O-GlcNAcase (OGA) activity?

this compound inhibits OGA, an enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) modifications from proteins. This inhibition elevates global O-GlcNAcylation levels, impacting cellular processes like tau phosphorylation and signal transduction. Methodologically, researchers validate OGA inhibition using enzymatic assays (e.g., fluorometric or colorimetric OGA activity tests) and confirm O-GlcNAc elevation via Western blotting with O-GlcNAc-specific antibodies (e.g., CTD110.6) .

Q. How do researchers optimize this compound concentrations for in vitro studies?

Dose-response experiments are critical. For example, in HTS-43, CD3+ T, and CD14+ monocyte cells, fluorescence intensity peaks at ~5000 nM this compound, indicating saturation of OGA inhibition . Researchers should:

Q. What are standard protocols for administering this compound in animal models?

In vivo studies often use intraperitoneal (IP) or intracerebroventricular (ICV) routes. For example, ICV injection in mice at 500 mg/kg/day (mkd) significantly increases brain O-GlcNAc levels, as shown in hippocampal and thalamic regions via immunohistochemistry . Key considerations include:

- Monitoring blood-brain barrier penetration using pharmacokinetic profiling.

- Adjusting doses based on tissue-specific effects (e.g., cerebellum vs. hippocampus) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects on tau phosphorylation be resolved?

this compound reduces phosphorylation at Thr181 and Ser404 but increases it at Ser199 and Ser422 in mice . To address contradictions:

Q. What experimental strategies mitigate off-target effects of this compound in cancer studies?

In thyroid cancer, this compound enhances invasiveness via Akt1 activation, but LY294002 (PI3K inhibitor) reverses this effect . To ensure specificity:

- Combine this compound with pathway-specific inhibitors (e.g., LY294002).

- Use genetic approaches (e.g., OGT/OGA knockdown) to confirm O-GlcNAc-dependent mechanisms.

- Validate findings in multiple cell lines or primary cells to rule out cell-type biases .

Q. How do researchers design studies to evaluate this compound’s therapeutic potential for neurodegenerative diseases?

Preclinical models (e.g., tau/APP mutant mice) show this compound reduces amyloid plaques and cognitive decline. Key steps include:

- Longitudinal behavioral assessments (e.g., Morris water maze).

- Quantitative analysis of amyloid-β and phospho-tau via ELISA or mass spectrometry.

- Monitoring O-GlcNAc homeostasis in disease-relevant brain regions (e.g., hippocampus) .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

- Dose-response curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in Prism).

- ANOVA with post-hoc tests : Compare multiple concentrations across cell types or brain regions .

- Error analysis : Report SEM and confidence intervals, especially for in vivo variability (e.g., inter-animal differences in O-GlcNAc levels) .

Q. How can structural modifications of this compound improve its CNS penetration?

Reducing topological polar surface area (e.g., MK-8719) enhances brain exposure while retaining OGA inhibition. Researchers use:

- X-ray crystallography : Compare inhibitor-enzyme binding modes (e.g., PDB: 6PM9 for MK-8719 vs. This compound).

- Pharmacokinetic studies : Measure brain-to-plasma ratios in rodents.

- Selectivity profiling : Ensure no off-target effects on related hydrolases .

Methodological Challenges & Solutions

Q. What controls are essential when studying this compound’s impact on protein O-GlcNAcylation?

Q. How do researchers address variability in O-GlcNAc levels across experimental models?

- Normalize data : Express O-GlcNAc as a ratio to total protein or housekeeping genes.

- Standardize protocols : Fixation time for IHC, lysis buffer composition for immunoblotting.

- Replicate experiments : Use ≥3 biological replicates to account for inter-sample variability .

Data Interpretation & Translation

Q. What biomarkers are used to assess this compound efficacy in preclinical trials?

Q. How can conflicting data between in vitro and in vivo studies be reconciled?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Adjust dosing regimens to match tissue-specific exposure.

- Multi-omics integration : Combine transcriptomics/proteomics to identify compensatory pathways in vivo.

- Ex vivo validation : Treat primary cells from animal models with this compound to isolate cell-autonomous effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.